molecular formula C9H12O2 B12593024 Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid CAS No. 349129-52-8

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid

Katalognummer: B12593024
CAS-Nummer: 349129-52-8
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: CLBJSSKLHAVTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[3210~3,6~]octane-2-carboxylic acid is a unique and structurally complex organic compound It is characterized by its tricyclic framework, which includes a cyclobutane ring fused to a bicyclo[321]octane system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid typically involves a series of cyclization reactions. One common method includes the homoallylic cyclization of a suitable precursor, which leads to the formation of the tricyclic core . The reaction conditions often require the use of catalysts such as boron trifluoride etherate and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include signal transduction and metabolic processes, which can be modulated by the compound’s presence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid is unique due to its specific ring strain and the presence of the carboxylic acid group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.

Eigenschaften

CAS-Nummer

349129-52-8

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

tricyclo[3.2.1.03,6]octane-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11)

InChI-Schlüssel

CLBJSSKLHAVTRP-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3C2CC1C3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.